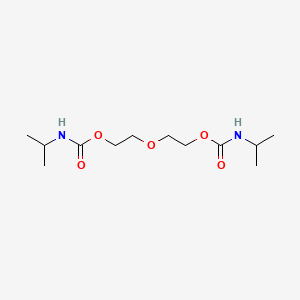
Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its versatility and reactivity. This compound is characterized by the presence of an oxydiethane backbone with two propan-2-ylcarbamate groups attached, making it a valuable compound in both organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) typically involves the reaction of oxydiethane with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using advanced analytical techniques to ensure consistent product quality. The final product is then subjected to rigorous quality control measures before being packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane-1,2-diyl bis(propan-2-ylcarbamate): Similar in structure but lacks the oxydiethane backbone.
Propane-1,3-diyl bis(propan-2-ylcarbamate): Another similar compound with a different backbone structure.
Uniqueness
Oxydiethane-2,1-diyl bis(propan-2-ylcarbamate) is unique due to its oxydiethane backbone, which imparts distinct chemical properties and reactivity. This makes it more versatile in various applications compared to its similar counterparts .
Propriétés
| 6271-03-0 | |
Formule moléculaire |
C12H24N2O5 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
2-[2-(propan-2-ylcarbamoyloxy)ethoxy]ethyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H24N2O5/c1-9(2)13-11(15)18-7-5-17-6-8-19-12(16)14-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16) |
Clé InChI |
ANHDPOPZVMGCCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)OCCOCCOC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


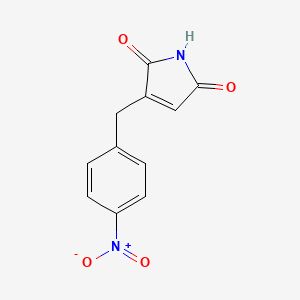
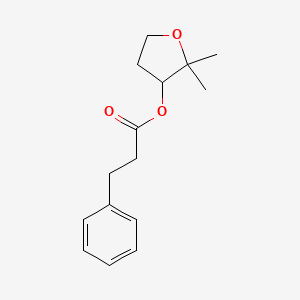
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/no-structure.png)
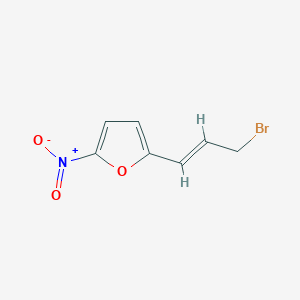
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
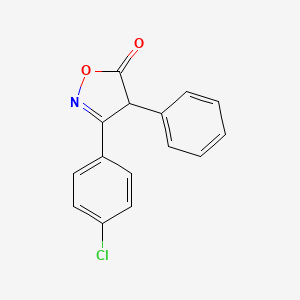
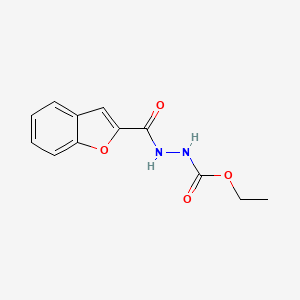
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
